Lipophilicity (LogP) Differentiation Across Halogen-Substituted 4-Phenyl Analogs
The target bromo-methyl compound exhibits a calculated LogP of 3.82, which is intermediate between the more lipophilic ethyl ester analog (LogP 4.21) and the less lipophilic 4-fluorophenyl analog (LogP 3.19). This places the compound within the optimal LogP range for CNS drug-likeness while retaining sufficient polarity for aqueous solubility .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.82 |
| Comparator Or Baseline | Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (LogP = 4.21); Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (LogP = 3.71); Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (LogP = 3.19) |
| Quantified Difference | ΔLogP = −0.39 vs. ethyl ester analog; +0.11 vs. 4-chloro analog; +0.63 vs. 4-fluoro analog |
| Conditions | In silico prediction (fragment-based method), neutral species. Data sourced from vendor-provided computational chemistry specifications (ChemScence, Leyan). |
Why This Matters
A LogP difference of ≥0.5 can alter membrane permeability by 3- to 5-fold and significantly affect oral absorption and tissue distribution, making the bromo-methyl compound a distinct entity for lead optimization campaigns.
